1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Overview
Description
1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a synthetic compound characterized by its unique structure, which includes a morpholine ring, a benzimidazole moiety, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the attachment of the morpholine ring via nucleophilic substitution.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole moiety is known to bind to various biological macromolecules, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone can be compared with other compounds containing similar structural features, such as:
1-Morpholin-4-yl-2-(2-nitrophenyl)ethanone: Similar in structure but with a nitro group instead of a trifluoromethyl group, leading to different chemical and biological properties.
2-(4-Morpholinyl)benzimidazole: Lacks the ethanone linkage, resulting in different reactivity and applications.
Trifluoromethylbenzimidazole derivatives: These compounds share the trifluoromethyl group but differ in other structural aspects, affecting their overall properties and uses.
The uniqueness of this compound lies in its combination of the morpholine ring, benzimidazole core, and trifluoromethyl group, which together confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)13-18-10-3-1-2-4-11(10)20(13)9-12(21)19-5-7-22-8-6-19/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTTVGPEILLHPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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